2'-Deoxyadenosine-8-d Monohydrate
Description
Significance of Deuterated Nucleosides in Contemporary Research
Deuterated nucleosides, such as 2'-Deoxyadenosine-8-d Monohydrate, have become indispensable in modern research for several key reasons. The primary advantage of deuterium (B1214612) labeling lies in its utility in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov In NMR, the substitution of protons with deuterium simplifies complex spectra by eliminating specific proton signals, which can otherwise cause significant overlap and complicate analysis. nih.gov This spectral simplification is particularly crucial for studying the intricate three-dimensional structures of DNA and RNA, allowing for more accurate determination of molecular conformations. nih.gov
Furthermore, deuterium's heavier mass makes it an excellent stable isotope label for use in quantitative mass spectrometry. nih.govroutledge.com This allows researchers to trace the metabolic fate of nucleosides within cells and organisms, providing invaluable insights into nucleic acid metabolism and the mechanisms of DNA repair and damage. pnnl.gov The use of deuterated nucleosides as internal standards in LC-MS analyses also enhances the accuracy and reliability of quantification of their non-deuterated counterparts in complex biological samples. nih.gov
Overview of the Research Utility of 2'-Deoxyadenosine (B1664071) and its Deuterated Analogues
2'-Deoxyadenosine itself is a naturally occurring deoxyribonucleoside that plays a central role in cellular metabolism and is a key component of DNA. sigmaaldrich.comcaymanchem.com It is involved in various biological processes, including energy metabolism and signaling pathways. sigmaaldrich.comfishersci.nl The study of 2'-deoxyadenosine and its analogues has been instrumental in understanding these fundamental cellular functions.
The introduction of deuterated analogues like this compound has significantly expanded the research applications of this nucleoside. Beyond the structural and metabolic studies facilitated by NMR and MS, these labeled compounds are crucial for investigating the mechanisms of enzymes that interact with DNA. For instance, they can be used to probe the active sites of DNA polymerases and repair enzymes, shedding light on the intricacies of DNA replication and maintenance. The kinetic isotope effect, where the rate of a chemical reaction is altered by isotopic substitution, can be measured using deuterated nucleosides to elucidate reaction mechanisms at a subatomic level. scienceopen.com
The synthesis of specifically deuterated nucleosides has become more accessible, allowing for their incorporation into oligonucleotides for a wide range of biochemical and biophysical studies. nih.gov These studies contribute to our understanding of DNA-drug interactions, the structural basis of genetic diseases, and the development of novel therapeutic agents. nih.gov
Table 1: Properties of 2'-Deoxyadenosine Monohydrate
| Property | Value |
| Alternate Names | Adenine (B156593) Deoxyribonucleoside; Adenine Deoxyriboside; Adenylriboside; 2'-Deoxyadenosine; 9-(2-Deoxy-β-D-ribofuranosyl)adenine mpbio.com |
| CAS Number | 16373-93-6 sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₃N₅O₃ · H₂O sigmaaldrich.com |
| Molecular Weight | 269.26 g/mol sigmaaldrich.com |
| Appearance | White to off-white powder or crystalline powder |
| Solubility | Soluble in water (25 mg/mL) sigmaaldrich.com |
Table 2: Research Applications of Deuterated Nucleosides
| Application | Technique(s) | Research Area |
| Structural Determination of Nucleic Acids | NMR Spectroscopy nih.govnih.gov | Molecular Biology, Biophysics |
| Metabolic Tracer Studies | Mass Spectrometry (MS), LC-MS nih.govpnnl.gov | Biochemistry, Pharmacology |
| Mechanistic Studies of Enzymes | Kinetic Isotope Effect Studies | Enzymology, Drug Discovery |
| Quantitative Analysis | LC-MS (as internal standards) nih.gov | Analytical Chemistry, Metabolomics |
Properties
Molecular Formula |
C₁₀H₁₄DN₅O₄ |
|---|---|
Molecular Weight |
270.27 |
Origin of Product |
United States |
Biochemical Roles and Enzymatic Interactions in Research Contexts
Participation in Purine (B94841) and Nucleotide Metabolic Pathways
2'-Deoxyadenosine (B1664071), a fundamental component of DNA, plays a significant role in purine and nucleotide metabolism. nih.govnih.gov As a deoxyribonucleoside, it consists of an adenine (B156593) base attached to a deoxyribose sugar moiety. nih.gov Its metabolic pathways are intricately linked with various enzymes that regulate the levels of purines and nucleotides within the cell.
Substrate Specificity for Adenosine (B11128) Deaminase
Adenosine deaminase (ADA) is a key enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine. mdpi.com This enzymatic reaction converts 2'-deoxyadenosine into 2'-deoxyinosine (B131508). There are two main isoforms of ADA in humans, ADA1 and ADA2. ADA1 is found in all tissues and is the primary enzyme responsible for regulating intracellular adenosine levels. mdpi.com The accumulation of 2'-deoxyadenosine in the absence of functional ADA can be toxic to cells, particularly lymphocytes, leading to severe combined immunodeficiency disease (SCID). nih.gov In research contexts, the interaction between 2'-deoxyadenosine and ADA is crucial for studying the mechanisms of immunodeficiency and for developing therapeutic strategies.
Regulation of Adenosine Metabolism by Related Compounds
The metabolism of adenosine and its analogs, including 2'-deoxyadenosine, is tightly regulated. The phosphorylation of 2'-deoxyadenosine, a critical step in its metabolism, is influenced by its Michaelis constant (Km) and the cellular concentrations of magnesium ions (Mg2+), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). For instance, the Km of human placental adenosine kinase for 2'-deoxyadenosine is 135 µM.
Furthermore, compounds that inhibit enzymes in the purine metabolic pathway can significantly alter adenosine metabolism. A prominent example is 2'-deoxycoformycin, a potent inhibitor of adenosine deaminase. In the presence of 2'-deoxycoformycin, the breakdown of 2'-deoxyadenosine is blocked, leading to its accumulation. This accumulation can, in turn, lead to increased levels of deoxyadenosine (B7792050) triphosphate (dATP), which can inhibit ribonucleotide reductase and, consequently, DNA synthesis. nih.gov This principle is exploited in certain cancer therapies.
Mechanisms of Enzyme Inhibition and Modulation
2'-Deoxyadenosine and its derivatives can modulate the activity of several key enzymes, playing a role in various cellular processes.
Inhibition of S-Adenosyl-L-Homocysteine Hydrolase (SAHH) Activity
2'-Deoxyadenosine has been shown to be an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH). SAHH is a crucial enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. The inhibition of SAHH by 2'-deoxyadenosine can lead to the accumulation of SAH, a potent inhibitor of methyltransferase enzymes that are essential for the methylation of DNA, RNA, and proteins. Research indicates that 2'-deoxyadenosine can act as an apparent suicide inhibitor of equine SAHH, suggesting a mechanism-based inactivation of the enzyme. In adenosine deaminase-deficient patients, the accumulation of 2'-deoxyadenosine leads to significant inactivation of SAHH.
| Compound | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|
| 2'-Deoxyadenosine | Linear Mixed | Not specified as a simple Ki |
| Adenine | Competitive | 3.8 µM |
| Adenosine 5'-triphosphate | Competitive | 1.1 mM |
| 9-beta-D-arabinofuranosyladenine | Competitive | 30 µM |
Competitive Inhibition of Phosphodiesterase Activity
Current research does not provide direct evidence that 2'-Deoxyadenosine-8-d Monohydrate acts as a competitive inhibitor of phosphodiesterase (PDE) activity. While some compounds that affect adenosine metabolism, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), are known to inhibit PDE2, EHNA is also a potent inhibitor of adenosine deaminase. Therefore, its effects on PDE cannot be solely attributed to a mechanism shared with 2'-deoxyadenosine. Cyclic GMP (cGMP) has been shown to act as a competitive inhibitor for cAMP at the catalytic site of PDE3, but this is a distinct mechanism not directly involving 2'-deoxyadenosine.
Effects on Adenosine Kinase Activity
Adenosine kinase is an important enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). This enzyme can also phosphorylate 2'-deoxyadenosine. The phosphorylation of 2'-deoxyadenosine by adenosine kinase is a critical step for its subsequent metabolic effects. The activity of adenosine kinase towards 2'-deoxyadenosine is influenced by several factors. The enzyme exhibits a relatively high Km for 2'-deoxyadenosine (135 µM), suggesting lower affinity compared to its preferred substrate, adenosine. The phosphorylation is also dependent on the concentrations of Mg2+ and is competitively inhibited by ADP. Furthermore, a cell line deficient in adenosine kinase showed resistance to the toxic effects of 2'-deoxyadenosine, highlighting the importance of this enzyme in mediating its cellular impact.
| Substrate/Inhibitor | Parameter | Value |
|---|---|---|
| 2'-Deoxyadenosine | Km | 135 µM |
| Adenosine | Km | 0.135 µM |
| ATP | Km | 4 µM |
| ADP (competitive inhibitor vs MgATP2-) | Ki | 13 µM |
| AMP (mixed inhibitor vs 2'-deoxyadenosine) | Ki | 177 µM |
| AMP (mixed inhibitor vs 2'-deoxyadenosine) | Ki' | 15 µM |
Research on Cellular Signaling Pathways
Modulation of Cyclic AMP (cAMP) Levels
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger involved in numerous cellular processes. Research has shown that 2'-deoxyadenosine can modulate cAMP levels, although its effects can be cell-type specific and differ from those of its ribonucleoside counterpart, adenosine.
In studies involving pancreatic islets, 2'-deoxyadenosine monohydrate has been observed to inhibit the increase in cAMP accumulation that is typically stimulated by glucose. medchemexpress.com This suggests a potential role for 2'-deoxyadenosine in regulating insulin (B600854) secretion pathways.
Conversely, in pig epidermal keratinocytes, 2'-deoxyadenosine exhibited a significantly weaker effect on stimulating cAMP levels compared to adenosine. mdpi.com Despite this, it was found to be an equally potent inhibitor of keratinocyte proliferation, indicating that its anti-proliferative effects in this cell type may not be primarily mediated through the cAMP signaling pathway. mdpi.com
In a different biological system, research on mouse sperm demonstrated that a related compound, 2-chloro-2'-deoxyadenosine, led to an increase in cAMP content. This elevation in cAMP was associated with an acceleration of flagellar beat frequency, a crucial aspect of sperm motility. The study highlighted that this effect was dependent on an atypical sperm adenylyl cyclase, showcasing a distinct mechanism of cAMP modulation by a deoxyadenosine analog.
These varied findings underscore the complex and context-dependent nature of 2'-deoxyadenosine's interaction with the cAMP signaling pathway.
Table 1: Research Findings on the Modulation of cAMP Levels by 2'-Deoxyadenosine and its Analogs
| Compound | Model System | Observed Effect on cAMP Levels | Associated Cellular Outcome | Reference |
| 2'-Deoxyadenosine Monohydrate | Pancreatic Islets | Inhibition of glucose-stimulated increase | - | medchemexpress.com |
| 2'-Deoxyadenosine | Pig Epidermal Keratinocytes | Weaker stimulator compared to adenosine | Inhibition of proliferation | mdpi.com |
| 2-Chloro-2'-deoxyadenosine | Mouse Sperm | Increase | Acceleration of flagellar beat frequency |
Interactions with DNA Polymerases and Nucleases in Research Models
As a precursor to a DNA building block, 2'-deoxyadenosine and its derivatives are critical substrates and regulators of enzymes involved in DNA synthesis and degradation.
Research into the interaction of 2'-deoxyadenosine analogs with DNA polymerases has provided valuable insights into the mechanisms of DNA replication and the development of antiviral and anticancer drugs. For instance, studies on 2-halogenated dATP analogs, which are derived from 2'-deoxyadenosine analogs, have shown that they act as competitive inhibitors of dAMP incorporation into DNA by DNA polymerases α, β, and γ. nih.gov These analogs were found to be incorporated into the growing DNA strand, after which they significantly impeded further chain elongation. nih.gov
Similarly, investigations using 8-modified 2'-deoxyadenosine analogues in the context of HIV-1 reverse transcriptase, a specialized DNA polymerase, revealed a phenomenon of delayed chain termination. nih.gov This indicates that modifications to the adenine base of 2'-deoxyadenosine can influence the catalytic activity of DNA polymerases at a distance from the active site. nih.gov
The interaction of 2'-deoxyadenosine with nucleases , enzymes that cleave nucleic acids, is also a significant area of study. Adenosine deaminase (ADA), a type of nuclease, is known to deaminate 2'-deoxyadenosine. mdpi.com The accumulation of 2'-deoxyadenosine in individuals with ADA deficiency is a key factor in the associated immunodeficiency, highlighting the importance of this enzymatic interaction. wikipedia.orgnih.gov
Furthermore, research on the EcoRV restriction endonuclease, a nuclease that recognizes and cleaves specific DNA sequences, has utilized deoxyadenosine analogs to probe the specific contacts between the protein and the DNA. nih.gov This approach helps to elucidate the molecular basis of sequence recognition by DNA-binding enzymes.
Interestingly, some modified forms of 2'-deoxyadenosine exhibit resistance to nuclease activity. For example, 2-chloro-2'-deoxyadenosine is resistant to deamination by ADA and can also inhibit the deamination of the natural 2'-deoxyadenosine. nih.gov Additionally, oxidatively damaged forms of deoxyadenosine, such as 8,5'-cyclo-2'-deoxyadenosine (B1254554) and 8-hydroxy-2'-deoxyadenosine, have been shown to be resistant to the acid-induced hydrolysis of the glycosidic bond, a form of degradation. nih.gov
Table 2: Research Findings on the Interactions of 2'-Deoxyadenosine and its Analogs with DNA Polymerases and Nucleases
| Enzyme | Compound/Analog | Type of Interaction | Outcome | Reference |
| DNA Polymerases (α, β, γ) | 2-Halogenated dATP analogs | Competitive inhibition, Incorporation | Retardation of DNA chain elongation | nih.gov |
| HIV-1 Reverse Transcriptase | 8-Modified 2'-deoxyadenosine analogues | Incorporation | Delayed chain termination | nih.gov |
| Adenosine Deaminase (ADA) | 2'-Deoxyadenosine | Substrate (Deamination) | - | mdpi.com |
| Adenosine Deaminase (ADA) | 2-Chloro-2'-deoxyadenosine | Resistant, Inhibitor of deoxyadenosine deamination | - | nih.gov |
| EcoRV Restriction Endonuclease | Deoxyadenosine analogs | Probing protein-DNA contacts | Identification of important contacts | nih.gov |
Applications in Nucleic Acid Structural and Mechanistic Research
Research on DNA Methylation Dynamics
The use of deuterium-labeled nucleosides, such as a deuterated form of 2'-deoxyadenosine (B1664071), has emerged as a powerful technique for studying DNA dynamics, including replication and, by extension, the maintenance of methylation patterns. A sensitive gas chromatography-tandem mass spectrometry (GC-MS/MS) method has been developed to measure deuterium-labeled deoxyadenosine (B7792050) in the DNA of mouse cells. This allows researchers to track cell division and DNA synthesis in vivo by administering deuterated water, which labels the newly synthesized DNA. This method is sensitive enough to be used on limited cell populations, making it valuable for studying the kinetics of specific cell types in various disease models.
While this technique directly traces DNA synthesis, it provides an indirect tool for studying DNA methylation dynamics. DNA methylation patterns, such as the methylation of cytosine to 5-methylcytosine, are faithfully copied onto the newly synthesized strand during DNA replication by maintenance methyltransferases. By tracking the synthesis of new DNA, researchers can infer the dynamics of methylation maintenance. Furthermore, the study of N6-methyl-2'-deoxyadenosine (m6dA), a less common form of DNA methylation, has revealed its role in regulating gene expression in the brain, highlighting another facet of adenosine's involvement in epigenetic regulation. The use of stable isotope-labeled internal standards, including those for methylated nucleosides, is crucial for the accurate quantification of DNA methylation levels by methods like liquid chromatography-mass spectrometry. arxiv.org
Probing Nucleic Acid Structure and Dynamics
Isotopically labeled nucleosides are invaluable for investigating the intricate structural and dynamic properties of nucleic acids. The substitution of hydrogen with deuterium (B1214612) can provide subtle yet measurable effects that shed light on fundamental processes.
Deuterium Kinetic Isotope Effect (DKIE) Studies on Hydrogen Atom Abstraction
The Deuterium Kinetic Isotope Effect (DKIE) is a powerful tool for elucidating the mechanisms of chemical reactions that involve the breaking of a bond to hydrogen. It is defined as the ratio of the reaction rate for a molecule with a hydrogen atom to the rate for the same molecule with a deuterium atom at the same position (kH/kD). Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound, resulting in a kH/kD ratio significantly greater than 1.
This principle is applied to study hydrogen atom abstraction reactions in biological systems. For instance, in the context of DNA damage, hydroxyl radicals can abstract a hydrogen atom from the deoxyribose sugar, initiating a cascade of events that can lead to strand breaks or the formation of lesions like 8,5'-cyclopurine-2'-deoxynucleosides. By using 2'-Deoxyadenosine-8-d Monohydrate, where a hydrogen at a specific position is replaced by deuterium, researchers can determine if the abstraction of that particular hydrogen is a rate-limiting step in a given reaction. A significant primary DKIE provides strong evidence that the C-H bond is broken during the transition state of the reaction. These studies are crucial for understanding the precise mechanisms of DNA damage and the action of enzymes that catalyze reactions involving hydrogen abstraction.
Analysis of DNA Cleavage Mechanisms
The site-specific incorporation of 2'-Deoxyadenosine-8-d into DNA is a valuable method for investigating the mechanisms of DNA cleavage. In reactions where a bond to the C8-hydrogen is broken during the cleavage process, the presence of a heavier deuterium atom can lead to a slower reaction rate, a phenomenon known as the kinetic isotope effect (KIE). Observing a KIE provides strong evidence that the C8 position is directly involved in the rate-determining step of the cleavage mechanism.
While direct studies detailing the KIE of 2'-Deoxyadenosine-8-d in cleavage are specific to the reaction being studied, the foundational research has established the methods for its synthesis and incorporation into DNA for such purposes. nih.govtandfonline.com For example, understanding the biochemical basis of deoxyadenosine toxicity, which can lead to the accumulation of DNA strand breaks in lymphocytes, is a field where such mechanistic probes are critical. nih.gov By using deuterated precursors, researchers can dissect the complex sequence of events leading from metabolic changes to DNA damage. nih.gov
Study of Protein-Nucleic Acid Interactions
Isotopic labeling with 2'-Deoxyadenosine-8-d is instrumental in studying the intricate interactions between proteins and DNA. These interactions are fundamental to all aspects of genome function, and understanding their dynamics and structural details is a major goal of molecular biology. nih.gov
When a protein binds to a segment of DNA containing the deuterated label, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. The deuterium atom provides a specific signal that can be monitored to understand the local environment and conformational changes of the DNA upon protein binding. This complements other approaches that use modified nucleosides, such as 8-methoxy-2'-deoxyadenosine, to probe the conformational preferences of the glycosidic bond within the DNA duplex. nih.govnih.gov
Furthermore, mass spectrometry-based methods can leverage the mass difference imparted by the deuterium atom to quantify DNA from specific cell populations. A highly sensitive gas chromatography-tandem mass spectrometry (GC-MS/MS) method has been developed to measure deuterium-labeled deoxyadenosine in DNA from as few as 20,000 cells. nih.govresearchgate.net This allows for precise tracking of DNA replication and cell proliferation in vivo, providing critical data on the dynamics of protein-DNA interactions within complex biological systems, such as immune cell populations in disease models. nih.govresearchgate.net
Table 1: Analytical Method for Deuterium-Labeled Deoxyadenosine This interactive table summarizes the key features of the GC-MS/MS method for analyzing deuterium-labeled DNA.
| Parameter | Description | Reference |
|---|---|---|
| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | nih.govresearchgate.net |
| Analyte | Deuterium labeled deoxyadenosine (dA M+1 isotopologue) | nih.govresearchgate.net |
| Limit of Detection | 100 femtograms (fg) on-column | nih.govresearchgate.net |
| Sample Requirement | As low as 20,000 cells | nih.govresearchgate.net |
| Primary Application | Quantifying in vivo cell kinetics and population dynamics | nih.govresearchgate.net |
| Calibration | Utilizes standards fortified with dA M+1 and an internal standard (dA M+5) | nih.gov |
Development of Research Tools and Probes for Molecular Biology
The synthesis and application of this compound exemplify the development of sophisticated chemical probes for molecular biology. The journey from a simple labeled molecule to a powerful research tool involves several key stages.
First, an accessible and efficient synthesis route is required. Researchers have reported the preparation of 2'-deoxy-8-deuteroadenosine and its subsequent conversion into the phosphoramidite (B1245037) form, specifically N6-benzoyl-2'-deoxy-8-deuteroadenosine-3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite). nih.govtandfonline.com This phosphoramidite is the crucial building block compatible with automated solid-phase DNA synthesis, allowing for the routine and site-specific incorporation of the deuterated base into custom DNA oligonucleotides. nih.govtandfonline.com
These custom-synthesized, labeled DNA strands are the probes themselves. They can be used in a multitude of experimental setups. One of the most significant applications is as a tracer for cell division. When cells are supplied with deuterated water or nucleosides, the label is incorporated into newly synthesized DNA. This allows for the investigation of the in vivo kinetics of specific and often rare cell populations, such as T regulatory cells in immune-mediated diseases. nih.govresearchgate.net The high sensitivity of the analytical methods developed alongside these probes is what makes them so powerful, enabling research that was previously not possible due to sample size limitations. researchgate.net
Table 2: Comparison of Modified Deoxyadenosine Probes This interactive table compares 2'-Deoxyadenosine-8-d with another modified nucleoside used as a research probe.
| Probe | Chemical Modification | Primary Purpose | Analytical Technique(s) | Reference |
|---|---|---|---|---|
| 2'-Deoxyadenosine-8-d | Deuterium atom at C8 position | Isotopic label for tracing and mechanistic studies (KIE) | Mass Spectrometry, NMR Spectroscopy | nih.govnih.gov |
| 8-methoxy-2'-deoxyadenosine | Methoxy group at C8 position | Conformational probe to study the syn/anti preference of the glycosidic bond | UV Thermal Denaturation, NMR Spectroscopy | nih.govnih.gov |
Advanced Spectroscopic and Analytical Research Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-resolution information on the structure, dynamics, and interactions of molecules in solution and in the solid state. nih.govstrath.ac.uk The strategic incorporation of isotopically labeled compounds, such as 2'-Deoxyadenosine-8-d Monohydrate, significantly enhances the capabilities of NMR in studying nucleic acids.
Simplification of NMR Spectra via Deuteration
One of the primary challenges in the NMR study of large biomolecules like DNA is spectral overlap, where signals from numerous protons create a crowded and difficult-to-interpret spectrum. peakproteins.com Deuteration, the process of replacing hydrogen atoms (protons) with their stable isotope deuterium (B1214612) (²H), is a highly effective strategy to mitigate this issue. youtube.com Since deuterium does not produce a signal in standard ¹H NMR spectroscopy, its selective incorporation at specific sites, such as the C8 position of deoxyadenosine (B7792050), effectively "erases" corresponding proton signals. youtube.com This leads to a simplified spectrum where the remaining signals are better resolved, facilitating more accurate analysis and interpretation of molecular structure and dynamics. peakproteins.comyoutube.com
The replacement of the H8 proton with a deuteron (B1233211) in 2'-Deoxyadenosine (B1664071) eliminates the corresponding resonance from the ¹H NMR spectrum, which can be particularly beneficial in regions with significant signal overlap. chemicalbook.comhmdb.ca This simplification is crucial for unambiguously assigning other proton signals and for focusing on specific regions of interest within a complex biomolecule.
Structural Elucidation of Nucleic Acids and Complexes
The precise three-dimensional structure of nucleic acids and their complexes with proteins or drugs is fundamental to their biological function. grantome.comatdbio.com NMR spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY), is a key method for determining these structures in solution. strath.ac.uk The use of specifically deuterated nucleosides, including 2'-Deoxyadenosine-8-d, plays a vital role in these studies. wikipedia.org
Solid-State ²H NMR for Probing Site-Specific Motions
While solution NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) can offer unique insights into the structure and, particularly, the dynamics of molecules in a more constrained, solid-phase environment. nih.gov Solid-state ²H NMR is an exceptionally powerful technique for characterizing site-specific molecular motions over a wide range of timescales. acs.orgblogspot.com The deuterium NMR lineshape is governed by the interaction between the nuclear electric quadrupole moment of the deuterium nucleus and the local electric field gradient, which is highly sensitive to the orientation and motion of the C-²H bond. nih.govblogspot.com
By incorporating 2'-Deoxyadenosine-8-d into a DNA sample, researchers can use solid-state ²H NMR to investigate the dynamics specifically at the C8 position of the adenine (B156593) base. acs.org Analysis of the quadrupolar echo lineshapes and spin-lattice relaxation times can reveal the type, rate, and amplitude of motions, such as librations (small-amplitude oscillations) or larger-scale conformational jumps. acs.orgiaea.org This approach has been used to study the localized internal dynamics within DNA dodecamers, providing detailed information on the mobility of specific bases and the sugar-phosphate backbone. acs.org
Table 1: Motional Parameters from Solid-State ²H NMR Studies This table presents illustrative data based on typical findings in solid-state ²H NMR studies of nucleic acids to demonstrate the type of information that can be obtained. Specific values are context-dependent.
| Labeled Site | Type of Motion | Correlation Time (τc) | Amplitude |
| Pyrimidine Base (C6-²H) | Libration | ~1.0 ps | ±9° |
| Deoxyribose (5'-CH₂-²H₂) | Libration | ~200 ns | ±10° |
| Methyl Group (-C²H₃) | 3-fold Jumps | ~3.0 ps | N/A |
Data adapted from studies on specifically deuterated nucleosides like 2'-deoxythymidine. iaea.org
Biomolecular NMR Studies Utilizing Isotopic Enrichment
The study of large proteins and nucleic acid complexes by NMR is often limited by the size of the molecule, which leads to rapid signal decay and broad, poorly resolved peaks. peakproteins.comnih.gov Isotopic enrichment, which involves incorporating stable isotopes like ²H, ¹³C, and ¹⁵N, is an essential strategy to overcome these limitations. nih.govnih.govbiorxiv.org Perdeuteration—the replacement of most or all non-exchangeable protons with deuterium—dramatically reduces ¹H-¹H dipolar interactions, the primary cause of fast relaxation in large molecules. peakproteins.comnih.gov This results in sharper lines and significantly improved spectral quality.
The use of this compound as a building block in the synthesis of larger DNA or RNA molecules is a form of selective isotopic labeling. chemrxiv.org This approach can be combined with uniform ¹⁵N and/or ¹³C labeling to perform advanced multi-dimensional NMR experiments that are crucial for studying the structure and function of protein-DNA complexes or large RNA molecules. nih.gov These isotopic labeling strategies are fundamental to modern biomolecular NMR, enabling detailed investigations of systems that would otherwise be intractable. grantome.combiorxiv.org
Mass Spectrometry (MS) Techniques in Biochemical Analysis
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the quantification of specific compounds in complex mixtures. scioninstruments.com
Isotope-Dilution Mass Spectrometry for Quantification
Isotope-dilution mass spectrometry (IDMS) is the gold standard for accurate and precise quantification of analytes in complex biological samples. nist.govnih.gov The method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. clearsynth.comaptochem.com Deuterated compounds, such as 2'-Deoxyadenosine-8-d, are ideal for this purpose. aptochem.comscispace.com
In a typical IDMS experiment, a known amount of the deuterated internal standard is added to the sample before any processing or analysis. nih.gov The standard and the natural (unlabeled) analyte behave almost identically during extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comaptochem.com However, because of their mass difference, they are detected as distinct signals. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy. clearsynth.comcerilliant.com This method effectively corrects for sample loss during preparation and for variations in instrument response (matrix effects), leading to highly robust and reliable quantitative results. scioninstruments.comscispace.com This technique is widely used for measuring levels of nucleosides and their modified forms, such as oxidative DNA damage products like 8-hydroxy-2'-deoxyadenosine, in biological samples like urine or DNA hydrolysates. nist.govjsu-mse.comodu.edu
Table 2: Comparison of Analytes and Internal Standards in IDMS This table illustrates the principle of using a deuterated standard for the quantification of its natural analogue.
| Analyte | Structure | Internal Standard | Structure |
| 2'-Deoxyadenosine | Adenine-Deoxyribose | 2'-Deoxyadenosine-8-d | 8-Deutero-Adenine-Deoxyribose |
| 8-hydroxy-2'-deoxyguanosine | 8-hydroxy-Guanine-Deoxyribose | [¹⁵N₅]-8-hydroxy-2'-deoxyguanosine | 8-hydroxy-[¹⁵N₅]-Guanine-Deoxyribose |
Based on principles described in isotope dilution mass spectrometry. nih.govjsu-mse.com
High-Resolution Mass Spectrometry (HRMS) for DNA Adductomics
High-resolution mass spectrometry (HRMS) stands as a cornerstone technique in DNA adductomics, the study of covalent modifications to DNA by reactive molecules. chemrxiv.org When coupled with ultra-high-performance liquid chromatography (UHPLC), HRMS offers unparalleled sensitivity and selectivity for identifying and quantifying DNA adducts, which are often present in trace amounts within complex biological matrices. chemrxiv.org The high mass accuracy of HRMS allows for the confident identification of unknown adducts. nih.gov
In the context of 2'-deoxyadenosine, HRMS is instrumental in characterizing adducts formed by exposure to genotoxic agents. For instance, the reaction of 2'-deoxyadenosine with 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF), a mutagen found in chlorinated drinking water, results in several adducts. nih.gov These have been isolated and characterized using techniques including HRMS, which helps to elucidate their precise molecular formulas. nih.gov
A common fragmentation pathway observed in the MS/MS analysis of nucleoside adducts is the neutral loss of the 2'-deoxyribose moiety (116.0473 Da). acs.orgresearchgate.net This characteristic loss is a key signature used to identify potential DNA adducts in complex mixtures. acs.org The dominant fragmentation of nucleoside adducts involves this neutral loss of the 2'-deoxyribose group. researchgate.net
Table 1: Examples of 2'-Deoxyadenosine Adducts Studied by HRMS
| Adduct Name | Abbreviation | Research Context |
|---|---|---|
| N6-(3-oxo-1-propenyl)-2'-deoxyadenosine | OPdA | Studied in the context of DNA-protein cross-links resulting from oxidative stress. nih.gov |
| 3-(2-deoxy-beta-D-ribofuranosyl)-7H-8-formyl[2,1-i]pyrimidopurine | pfA-dR | Formed from the reaction of 2'-deoxyadenosine with CMCF, a drinking water mutagen. nih.gov |
| 3-(2-deoxy-beta-D-ribofuranosyl)-7H-8-carboxy[2,1-i]pyrimidopurine | pcA-dR | Another adduct formed from the reaction with CMCF. nih.gov |
| 4-(N6-2-deoxyadenosinyl)-3-formyl-2-hydroxy-3-butenoic acid | OH-fbaA-dR | A third major adduct identified from the reaction with CMCF. nih.gov |
Affinity Mass Spectrometry
Affinity mass spectrometry combines the selectivity of affinity chromatography with the sensitive detection of mass spectrometry to study specific biomolecular interactions. youtube.com This technique can be applied to investigate the interactions between 2'-deoxyadenosine-containing molecules (like DNA) and other biomolecules, such as proteins.
One application involves the study of DNA-protein cross-links (DPCs). For example, the adduct N6-(3-oxo-1-propenyl)-2'-deoxyadenosine (OPdA) can react with proteins. nih.gov Using a proteomics approach, researchers have used LC-MS/MS to identify the specific sites of cross-linking on proteins like albumin. nih.gov This methodology often requires chemical depurination to facilitate the identification of adducted peptides by database searching. nih.gov Manual analysis of the mass spectral data is also crucial as some cross-links can undergo facile fragmentation, complicating automated analysis. nih.gov
Chromatographic Separation Methods for Research Sample Preparation
High-Performance Liquid Chromatography (HPLC) for Nucleoside Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of nucleosides from complex mixtures. sielc.com Reversed-phase HPLC is a commonly employed method for the analysis of 2'-deoxyadenosine and its analogs. nih.gov
Various column chemistries and mobile phases can be used to achieve separation. For instance, a C18 column with a mobile phase of phosphate (B84403) buffer, methanol, and acetonitrile (B52724) can effectively separate 2-chloro-2'-deoxyadenosine and its metabolite. nih.gov Mixed-mode columns, which utilize both reversed-phase and ion-exchange mechanisms, can also provide excellent separation of nucleosides like adenosine (B11128) and deoxyadenosine using a simple mobile phase of water, acetonitrile, and a buffer. sielc.com The use of LC/MS compatible mobile phases, such as those containing volatile buffers like ammonium (B1175870) formate (B1220265) with formic acid, allows for direct coupling of the HPLC system to a mass spectrometer for enhanced detection and identification. helixchrom.com
Table 2: HPLC Methods for 2'-Deoxyadenosine Separation
| Column Type | Mobile Phase | Detection Method | Application |
|---|---|---|---|
| Reversed-phase C18 | Isocratic phosphate buffer (10 mM, pH 3.0) with 11% MeOH and 7% acetonitrile. nih.gov | UV (265 nm) nih.gov | Analysis of 2-chloro-2'-deoxyadenosine and its metabolite in plasma and urine. nih.gov |
| Newcrom AH (mixed-mode) | Isocratic water, acetonitrile (MeCN), and ammonium formate (AmFm) buffer. sielc.com | UV (260 nm), MS, ELSD, CAD sielc.com | Baseline separation of adenosine and deoxyadenosine. sielc.com |
| Amaze HD | Gradient of MeCN/MeOH from 90/10 to 50/50 with 0.1% HCOOH and 0.01% AmFm. helixchrom.com | UV (275 nm), MS helixchrom.com | Separation of thymidine, uridine, deoxyadenosine, adenosine, deoxyguanosine, and guanosine. helixchrom.com |
Gas Chromatography (GC) for Volatile Metabolites
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ijrpc.com Direct analysis of nucleosides like 2'-deoxyadenosine by GC is challenging due to their low volatility. springernature.comnih.gov Therefore, derivatization is typically required to convert them into more volatile forms.
A common approach involves the enzymatic hydrolysis of DNA to release the nucleosides, followed by HPLC prepurification. springernature.comnih.gov The collected nucleoside fractions are then derivatized before GC-mass spectrometry (GC-MS) analysis. This multi-step process has been used to measure levels of 2'-deoxyinosine (B131508) (formed from the deamination of 2'-deoxyadenosine) in tissue DNA. springernature.comnih.gov The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase of the column. youtube.com
Boronate Affinity and Ion-Exchange Chromatography for Nucleotide Purification
Boronate Affinity Chromatography
Boronate affinity chromatography is a specialized technique used for the selective separation of molecules containing cis-diol groups. researchgate.netresearchgate.net This method relies on the formation of reversible covalent esters between boronic acid immobilized on a stationary phase and the cis-diol moieties of the target molecules. researchgate.net
While ribonucleosides possess a 2',3'-cis-diol group on their ribose sugar, making them ideal candidates for boronate affinity chromatography, 2'-deoxyribonucleosides like 2'-deoxyadenosine lack this feature. nih.gov This inherent difference allows for the effective separation of RNA and DNA components. nih.gov DNA molecules, including 2'-deoxyadenosine, will pass through the column without interacting, while RNA molecules are retained and can be eluted later. nih.gov
Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) separates molecules based on their net charge. harvardapparatus.com It is a widely used technique for the purification of nucleic acids and their components. nih.gov Cation-exchange chromatography, which uses a negatively charged stationary phase, is a key method for purifying biomolecules and can be used to remove impurities. biopharminternational.com
In the context of 2'-deoxyadenosine and related nucleotides, ion-exchange chromatography can be used for purification from complex mixtures. harvardapparatus.com The separation is based on the charge interactions between the phosphate groups of nucleotides (or the charged groups on nucleosides under specific pH conditions) and the charged ligands on the IEX resin. harvardapparatus.combiopharminternational.com By manipulating the pH and ionic strength of the buffers, one can control the binding and elution of the target molecules, achieving effective purification. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2'-Deoxyadenosine |
| Adenosine |
| 2-chloro-2'-deoxyadenosine |
| 2-chloroadenine |
| 3'-Deoxyadenosine (Cordycepin) |
| N6-(3-oxo-1-propenyl)-2'-deoxyadenosine |
| 3-(2-deoxy-beta-D-ribofuranosyl)-7H-8-formyl[2,1-i]pyrimidopurine |
| 3-(2-deoxy-beta-D-ribofuranosyl)-7H-8-carboxy[2,1-i]pyrimidopurine |
| 4-(N6-2-deoxyadenosinyl)-3-formyl-2-hydroxy-3-butenoic acid |
| 8-oxo-7,8-dihydro-2'-deoxyadenosine |
| 2'-deoxyinosine |
| Thymidine |
| Uridine |
| Deoxyguanosine |
| Guanosine |
Theoretical and Computational Studies in Biochemical Systems
Molecular Dynamics Simulations and Structural Prediction
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com For 2'-Deoxyadenosine-8-d Monohydrate, MD simulations can predict its structural conformation, flexibility, and interactions with its environment, particularly with water molecules. nih.gov
Simulations for this compound would typically begin with a starting structure derived from experimental data, such as the X-ray crystallography data of its non-deuterated parent compound, 2'-Deoxyadenosine (B1664071) monohydrate. nih.gov This provides a precise initial arrangement of the atoms in the crystal lattice.
| Parameter | Value |
|---|---|
| Space Group | P 1 21 1 |
| a | 4.6791 Å |
| b | 7.8457 Å |
| c | 16.084 Å |
| α | 90.00° |
| β | 96.666° |
| γ | 90.00° |
Furthermore, site-specific deuteration is a critical tool in Nuclear Magnetic Resonance (NMR) spectroscopy, which is often used in conjunction with MD simulations for structural determination in solution. The presence of deuterium (B1214612) at the C8 position simplifies complex proton NMR spectra, aiding in the assignment of signals and the calculation of more precise structural restraints for building and validating molecular models. nih.gov
Quantum Mechanical Calculations of Reactivity and Stability
Quantum mechanical (QM) calculations are used to investigate the electronic structure of molecules, providing fundamental insights into bond stability and chemical reactivity. reddit.comnih.gov For this compound, QM methods can precisely calculate how the substitution of a proton (¹H) with a deuteron (B1233211) (²H) at the C8 position affects the properties of the C-H/C-D bond.
A central concept in this context is the kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution. libretexts.orgwikipedia.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. stackexchange.comquora.com This is due to the greater mass of deuterium, which results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. ias.ac.inprinceton.edu Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. ias.ac.in
QM calculations can quantify this difference in bond dissociation energy (BDE). nih.gov These calculations help predict the stability of this compound against processes that might involve hydrogen abstraction from the C8 position, such as damage by free radicals. Theoretical calculations of KIEs are valuable for elucidating reaction mechanisms at a molecular level. acs.org
| Property | C-H Bond | C-D Bond | Implication |
|---|---|---|---|
| Reduced Mass | Lower | Higher | Affects vibrational frequency. ias.ac.in |
| Zero-Point Energy | Higher | Lower | The C-D bond resides in a lower vibrational energy ground state. stackexchange.com |
| Bond Dissociation Energy | Lower | Higher | More energy is required to break a C-D bond than a C-H bond. ias.ac.in |
| Reaction Rate (for bond cleavage) | Faster (kH) | Slower (kD) | Leads to a primary kinetic isotope effect (kH/kD > 1). wikipedia.orgias.ac.in |
Future Research Directions and Emerging Methodologies in the Application of 2 Deoxyadenosine 8 D Monohydrate
The strategic incorporation of stable isotopes into biomolecules has become a cornerstone of modern biochemical and biomedical research. Among these, 2'-Deoxyadenosine-8-d Monohydrate, a deuterated form of the fundamental DNA building block deoxyadenosine (B7792050), is gaining prominence. Its unique physicochemical properties make it an invaluable tool for elucidating complex biological processes. This article explores the future research directions and emerging methodologies centered on this specific isotopically labeled nucleoside.
Q & A
Q. How can researchers synthesize and characterize isotopically labeled 2'-Deoxyadenosine-8-d Monohydrate for metabolic tracking in DNA studies?
Methodological Answer: Synthesis typically involves deuterium incorporation at the C8 position via enzymatic or chemical methods. For example, trityl chloride (TrtCl) and tetrabutylammonium fluoride (TBAF) are used to protect and deprotect reactive hydroxyl groups during deuterium labeling . Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to verify isotopic purity (>98% for research-grade material). Ensure proper notation (e.g., "2'-Deoxyadenosine-8-d" instead of abbreviations) to avoid ambiguity .
Q. What analytical methods are recommended to assess the stability of this compound under experimental storage conditions?
Methodological Answer: Stability studies should employ high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to monitor degradation products, such as deaminated derivatives. Storage at 0–6°C in anhydrous conditions is critical to prevent hydrolysis of the monohydrate form . Raman spectroscopy can non-destructively track polymorphic transitions (e.g., monohydrate to anhydrous forms) by analyzing spectral shifts in O–H and N–H stretching regions .
Advanced Research Questions
Q. How do isotopic effects of deuterium at the C8 position influence enzymatic incorporation kinetics in DNA synthesis studies?
Methodological Answer: Deuterium’s kinetic isotope effect (KIE) slows reaction rates by altering bond vibrational frequencies. For example, DNA polymerases exhibit reduced incorporation efficiency for 2'-Deoxyadenosine-8-d compared to non-deuterated analogs. Validate using stopped-flow kinetics and compare ratios. Pair with density functional theory (DFT) simulations to model deuterium’s impact on transition-state energetics .
Q. What experimental designs mitigate data contradictions arising from isotopic impurities in this compound?
Methodological Answer: Use response surface methodology (RSM) to optimize synthesis parameters (e.g., reaction time, temperature) and minimize byproducts. Employ gas chromatography-mass spectrometry (GC-MS) with isotope dilution to quantify impurities like 2'-Deoxyadenosine-5',5''-d2 or non-deuterated analogs . For enzymatic assays, include internal standards (e.g., uniformly -labeled dG) to correct for batch variability .
Q. How can computational models predict interactions between this compound and oxidative DNA repair enzymes?
Methodological Answer: Combine molecular dynamics (MD) simulations with quantum mechanics/molecular mechanics (QM/MM) to map deuterium’s steric and electronic effects on enzyme active sites. For example, model 8-oxo-7,8-dihydro-2'-deoxyguanosine (dOG) repair by hOGG1, comparing deuterated vs. non-deuterated substrates. Validate predictions using circular dichroism (CD) spectroscopy to detect conformational changes in enzyme-DNA complexes .
Q. What protocols ensure reproducibility in oxidative stress studies using this compound as a biomarker?
Methodological Answer: Standardize sample preparation by using solid-phase extraction (SPE) to isolate urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) derivatives. Pair with electrochemical detection (HPLC-EC) for sensitivity down to 0.1 nM. Control for artifactual oxidation by adding EDTA (1 mM) to chelate metal ions during DNA hydrolysis . For in vitro studies, validate peroxynitrite concentrations via spectrophotometry () to ensure consistent oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
